molecular formula C14H19N3O3 B215537 N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B215537
M. Wt: 277.32 g/mol
InChI Key: NDZSXLUYOGYJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPPA is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively. In

Mechanism of Action

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide increases the levels of endocannabinoids in the body, which can lead to therapeutic effects in various diseases. N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been shown to have other mechanisms of action, including inhibition of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of another class of endocannabinoids.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to have various biochemical and physiological effects, including increased levels of endocannabinoids, which can lead to therapeutic effects in various diseases. N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, which can be attributed to its inhibition of FAAH and MAGL. N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been studied for its potential use in the treatment of anxiety and depression, as well as its effects on memory and learning.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several advantages for lab experiments, including its specificity for FAAH and MAGL, which makes it a useful tool for studying the endocannabinoid system. N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is also relatively stable and has a long half-life, which makes it easier to work with in lab experiments. However, N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, including its potential use in the treatment of various diseases, such as pain, inflammation, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, as well as its potential side effects. N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can also be used as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to explore the potential of N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide in these areas and to identify new applications for this promising compound.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively. N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several potential applications in the treatment of various diseases, as well as a useful tool for studying the endocannabinoid system. Further research is needed to explore the potential of N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide in these areas and to identify new applications for this promising compound.

Synthesis Methods

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is synthesized using a specific method that involves the reaction of piperazine-2,3-dione with 4-ethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide as a white solid, which can be purified and used for further studies.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been studied extensively for its potential applications in various areas of scientific research. One of the main areas of research is its use as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. Inhibition of FAAH by N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can lead to increased levels of endocannabinoids, which can have therapeutic effects in various diseases, including pain, inflammation, and anxiety.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-11-5-3-10(4-6-11)17-13(18)9-12-14(19)16-8-7-15-12/h3-6,12,15H,2,7-9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZSXLUYOGYJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.